(S)-Methyl 3-hydroxytetradecanoate

Asymmetric Synthesis Enzymatic Resolution Chiral HPLC

Researchers developing lipid A-based endotoxin antagonists require enantiomerically pure (S)-methyl 3-hydroxytetradecanoate, as racemic or (R)-enriched material produces confounding biological effects. This compound delivers ≥98% enantiomeric excess (ee), validated for stereochemical control in quorum sensing and chiral probe studies. - Lipid A analog synthesis: Incorporation of the (S)-enantiomer yields potent LPS antagonists that inhibit IL-6 production more effectively than natural (R)-counterparts. - Quorum sensing research: Essential stereochemical control to differentiate receptor-mediated signaling from non-specific fatty acid effects in Ralstonia solanacearum. - Analytical reference: Well-characterized retention on Chiralcel OD columns for chiral HPLC method validation.

Molecular Formula C15H30O3
Molecular Weight 258.40 g/mol
CAS No. 76835-67-1
Cat. No. B016855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-hydroxytetradecanoate
CAS76835-67-1
Synonyms(3S)-3-Hydroxytetradeconoic Acid Methyl Ester;  _x000B_Methyl (S)-3-Hydroxytetradecanoate; 
Molecular FormulaC15H30O3
Molecular Weight258.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)OC)O
InChIInChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m0/s1
InChIKeyUOZZAMWODZQSOA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 3-Hydroxytetradecanoate: Chemical Identity and Core Properties


(S)-Methyl 3-hydroxytetradecanoate (CAS 76835-67-1) is a chiral long-chain fatty acid methyl ester with the molecular formula C₁₅H₃₀O₃ and a molecular weight of 258.40 g/mol . It is the methyl ester derivative of (S)-3-hydroxytetradecanoic acid and serves as the enantiomeric counterpart to the naturally predominant (R)-form [1]. The compound is of significant interest in microbiology and immunology due to its role as a quorum-sensing signal molecule (quormone) that regulates virulence in *Ralstonia solanacearum* . It is also a critical chiral building block for the synthesis of lipid A analogs, where the stereochemistry at the C3 position dictates divergent biological outcomes [2]. The compound is available from commercial suppliers as a purified research reagent with reported purity levels of up to 99% and is typically stored as a solid .

Stereochemical control Defined (S)-enantiomer for quorum sensing probe studies
Chiral building block Lipid A antagonist analog synthesis
High-purity reference Chiral HPLC method development standard

(S)-Methyl 3-Hydroxytetradecanoate: Why (R)-Enantiomer Substitution Fails


Generic substitution of (S)-methyl 3-hydroxytetradecanoate with its (R)-enantiomer (CAS 76062-97-0) or a racemic mixture is scientifically invalid for applications requiring stereospecific molecular recognition. The biological activity of 3-hydroxytetradecanoic acid derivatives is fundamentally governed by absolute configuration at the C3 chiral center [1]. In quorum sensing, the naturally occurring signal in *Ralstonia solanacearum* is the (R)-configured 3-hydroxy fatty acid, while the (S)-enantiomer serves distinct roles in synthetic antagonist development and chiral probe studies [2]. Most critically, in lipid A analog design, substitution of (R)-3-hydroxy acids with (S)-3-hydroxy acids produces a functional inversion: an analog containing four (S)-3-hydroxytetradecanoic acid residues acts as a more potent antagonist of endotoxin-induced cytokine production than the natural-type precursor containing (R)-acids [3]. Furthermore, enantiomeric purity exceeding 98% ee is required to eliminate confounding stereochemical variables in mechanistic studies, which racemic or lower-purity material cannot provide . The following quantitative evidence establishes the procurement-relevant differentiation of the (S)-enantiomer.

R-enantiomer is native signal The (R)-form acts as the natural quorum-sensing molecule; the (S)-form serves as a stereochemical probe and is not functionally interchangeable.
Racemic mixture introduces variables Racemic or low-ee material confounds stereospecific receptor interaction readouts and may produce opposite biological effects in antagonist models.
Lipid A antagonist profile inversion Reported antagonist activity of the (S)-analog differs from the (R)-analog; functional inversion may occur, requiring enantiopure material for reproducible results.

(S)-Methyl 3-Hydroxytetradecanoate: Quantitative Comparison


Enantiomeric Purity: Enzymatic Resolution vs. Racemate

In a head-to-head enzymatic resolution study, methyl (S)-3-hydroxytetradecanoate was recovered as the unreacted enantiomer from racemic methyl 3-hydroxytetradecanoate using porcine pancreas lipase-catalyzed hydrolysis . This process yielded the (S)-methyl ester with 98% enantiomeric excess (ee) under optimized conditions, establishing a reliable method for obtaining optically pure material for stereospecific applications.

Enantiomeric Excess
Data to verify
98% ee
Chiral purity benchmark for procurement
Porcine pancreas lipase resolution; 60% conversion
Asymmetric Synthesis Enzymatic Resolution Chiral HPLC

Lipid A Antagonism: (S)- vs. (R)-Analog

A direct comparative study evaluated the biological activity of a lipid A analog containing four (S)-3-hydroxytetradecanoic acid residues versus the natural-type biosynthetic precursor containing four (R)-3-hydroxy acids [1]. The S-analog inhibited endotoxin-induced interleukin-6 (IL-6) production from human peripheral whole blood cells more strongly than the natural counterpart containing (R)-acids.

Lipid A Antagonism
Reported
Reported stronger IL-6 inhibition vs. (R)-analog
Endpoint response context differs by stereochemistry
No IC₅₀ reported; human whole blood LPS challenge
Immunopharmacology Lipid A Endotoxin Antagonism

Quorum Sensing Signal: (R)-Isomer vs. (S)-Isomer

In *Ralstonia solanacearum*, the quorum-sensing signal molecule (quormone) regulating virulence is identified as 3-hydroxy myristic acid methyl ester . The naturally occurring configuration is the (R)-enantiomer (CAS 76062-97-0), which binds to the PhcB receptor to activate the phc regulatory system controlling approximately 30% of all bacterial genes [1]. The (S)-enantiomer (CAS 76835-67-1), while structurally identical except for configuration, is not the native signal and serves as a chiral control and synthetic probe for dissecting stereospecific receptor interactions.

Quorum Sensing Role
Class-level
(S)-enantiomer serves as chiral probe
Non-native enantiomer for stereospecific studies
Native quormone is (R)-3-hydroxy myristic acid methyl ester
Microbiology Quorum Sensing Ralstonia solanacearum

Enantiomeric Excess: Asymmetric Hydrogenation Methods

Multiple synthetic routes have been reported for obtaining (S)-methyl 3-hydroxytetradecanoate with high enantiomeric excess. Using a chiral ruthenium catalyst in asymmetric hydrogenation, the (S)-enantiomer was obtained with 98.7% enantiomeric excess [1]. An alternative method using a modified Raney-Nickel catalyst yielded 85% ee [1].

Asymmetric Synthesis ee
Reported
98.7% ee (Ru cat.) vs 85% ee (Raney-Ni)
Synthetic route benchmarks for high ee
Asymmetric hydrogenation of methyl 3-oxotetradecanoate
Asymmetric Hydrogenation Chiral Catalysis Process Chemistry

(S)-Methyl 3-Hydroxytetradecanoate: Application Scenarios


Chiral Building Block: Lipid A Antagonists

Investigators developing lipid A-based endotoxin antagonists require (S)-methyl 3-hydroxytetradecanoate as a stereochemically defined building block [1]. The S-enantiomer, when incorporated into glucosamine disaccharide backbones, yields analogs that inhibit LPS-induced IL-6 production more potently than the natural R-containing counterpart [1]. Procurement specifications should require ≥98% ee to ensure the desired antagonist activity profile, as racemic or R-enriched material produces confounding or opposite biological effects.

Stereochemical Probe in Quorum Sensing Studies

In *Ralstonia solanacearum* quorum sensing research, the (S)-enantiomer serves as an essential stereochemical control to differentiate specific receptor-mediated signaling from non-specific fatty acid effects . The native quormone is the (R)-configured 3-hydroxy myristic acid methyl ester; use of the (S)-enantiomer enables definitive attribution of virulence regulation and biofilm formation phenotypes to stereospecific PhcB receptor engagement [2].

Enzymatic Resolution Substrate

The porcine pancreas lipase-catalyzed resolution of racemic methyl 3-hydroxytetradecanoate provides a green chemistry route to both enantiomers . The (S)-methyl ester is recovered as the unreacted enantiomer with 98% ee at 60% conversion, making it a valuable model substrate for developing and optimizing biocatalytic resolution processes applicable to other chiral hydroxy fatty acid esters .

Chiral HPLC Reference Standard

Analytical laboratories require high-purity (S)-methyl 3-hydroxytetradecanoate (>98% ee) as a reference standard for developing and validating chiral HPLC methods to separate 3-hydroxy fatty acid methyl ester enantiomers [3]. The compound's well-characterized retention behavior on Chiralcel OD columns and established enantiomeric excess benchmarks enable method qualification for quality control of asymmetric syntheses [3].

Application
Selection Property
Validation Focus
Lipid A antagonist synthesis
Stereochemically defined (S)-building block
Antagonist activity profile comparison
Quorum sensing probe studies
Non-native (S)-enantiomer as chiral control
PhcB receptor engagement attribution
Enzymatic resolution substrate
Recovered (S)-methyl ester in lipase resolution
Enantiomeric excess and conversion optimization
Chiral HPLC reference standard
High-purity chiral reference material
Chiral method qualification and ee specification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Methyl 3-hydroxytetradecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.